
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide is a complex organic compound characterized by its bromine, chlorine, and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the reaction of 5-bromo-2-chloropyridine-3-carboxylic acid with benzylamine and 2-hydroxyethylamine under specific conditions, such as refluxing in an inert atmosphere with a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine and chlorine atoms can be oxidized to form corresponding halogenated derivatives.
Reduction: The compound can be reduced to remove halogen atoms, resulting in different structural isomers.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as acyl chlorides and anhydrides are used for esterification, while alkyl halides are used for etherification.
Major Products Formed:
Oxidation Products: Bromine and chlorine derivatives.
Reduction Products: Derivatives with fewer halogen atoms.
Substitution Products: Ester and ether derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide has shown potential as a bioactive molecule in biological studies. It can be used to probe biological systems and study enzyme interactions.
Medicine: The compound's unique structure allows it to be explored as a lead compound in drug discovery. Its potential pharmacological properties are being investigated for therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications, including the production of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparaison Avec Des Composés Similaires
N-Benzyl-5-bromo-2-chlorobenzamide
N-(4-Bromo-phenyl)-2-chloro-benzamide
Benzamide, 5-bromo-2-chloro-N-(phenylmethyl)-
Uniqueness: N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its pyridine ring and multiple halogen atoms provide distinct reactivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
N-benzyl-5-bromo-2-chloro-N-(2-hydroxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-12-8-13(14(17)18-9-12)15(21)19(6-7-20)10-11-4-2-1-3-5-11/h1-5,8-9,20H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDIQOBXYREFOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)C(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
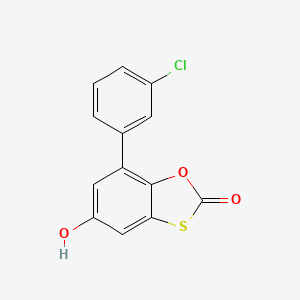
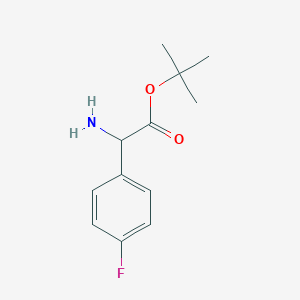
![4-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzoic acid hydrochloride](/img/new.no-structure.jpg)
![n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2893294.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclopentylacetamide](/img/structure/B2893295.png)
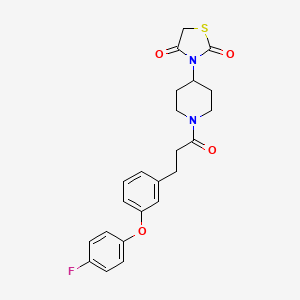
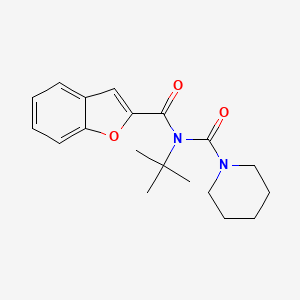
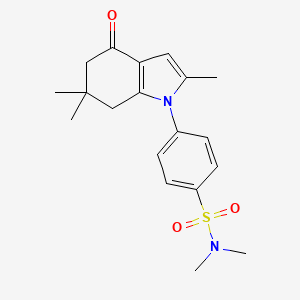
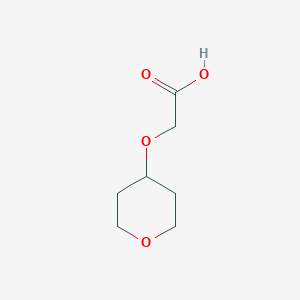
![3-ethylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2893306.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893308.png)
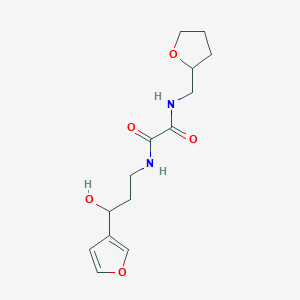
![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)
![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)
